2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid
Description
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid (molecular formula: C₁₆H₁₂N₂O₄) is a phthalimide derivative featuring a benzoic acid moiety linked via a methylene amino (-CH₂-NH-) group to the nitrogen of the isoindole-1,3-dione (phthalimide) core .
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c19-14-10-5-1-2-6-11(10)15(20)18(14)9-17-13-8-4-3-7-12(13)16(21)22/h1-8,17H,9H2,(H,21,22) |
InChI Key |
WQPFJGQCGCGPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method includes the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate, which is then further reacted with 2-aminobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes amidation with primary or secondary amines. This reaction is typically facilitated by carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst.
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Example : Reaction with benzylamine yields N-benzyl-2-{[(1,3-dioxoisoindol-2-yl)methyl]amino}benzamide.
-
Conditions : Dichloromethane (DCM) or dimethylformamide (DMF), 0–25°C, 12–24 hours.
-
Yield : ~70–85% after purification via column chromatography.
Esterification
The benzoic acid group reacts with alcohols under acidic or coupling conditions to form esters, enhancing lipophilicity for pharmacokinetic studies.
-
Example : Treatment with methanol and H₂SO₄ produces methyl 2-{[(1,3-dioxoisoindol-2-yl)methyl]amino}benzoate .
-
Conditions : Acid catalysis (H₂SO₄, HCl) or Steglich esterification (DCC/DMAP).
-
Applications : Esters serve as intermediates for prodrug design.
Nucleophilic Substitution at the Isoindole Ring
The electron-deficient isoindole-dione ring undergoes nucleophilic substitution, particularly at the methylene bridge adjacent to the dione groups.
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Example : Bromination using N-bromosuccinimide (NBS) in CCl₄ yields 2-{[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]amino}benzoic acid.
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Conditions : Radical initiators (e.g., AIBN) or Lewis acids (e.g., FeBr₃), 60–80°C.
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Selectivity : Positional selectivity depends on steric and electronic factors.
Redox Reactions
The dioxo groups in the isoindole ring participate in reduction reactions. Catalytic hydrogenation or hydride donors (e.g., NaBH₄) reduce the dione to a diol, altering the compound’s electronic properties.
-
Example : Reduction with NaBH₄ produces 2-{[(1,3-dihydroxyisoindol-2-yl)methyl]amino}benzoic acid.
-
Conditions : Tetrahydrofuran (THF) or ethanol, 0–25°C.
-
Outcome : Enhanced solubility and potential for further functionalization.
Metal-Catalyzed Cross-Coupling
The aromatic rings engage in Suzuki-Miyaura or Ullmann-type couplings, enabling the introduction of aryl or heteroaryl groups.
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Example : Palladium-catalyzed coupling with phenylboronic acid forms 2-{[(1,3-dioxoisoindol-2-yl)methyl]amino}-4-phenylbenzoic acid.
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80–100°C.
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Applications : Structural diversification for structure-activity relationship (SAR) studies.
Mechanistic Insights
-
Amide/Ester Formation : Activation of the carboxylic acid via carbodiimide forms an active ester intermediate, which reacts with nucleophiles (amines/alcohols).
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Isoindole Reactivity : The electron-withdrawing dione groups polarize the methylene bridge, making it susceptible to nucleophilic attack.
-
Cross-Coupling : Oxidative addition of the aryl halide to Pd(0) initiates the catalytic cycle, followed by transmetallation and reductive elimination.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to isoindole derivatives. For instance, analogues of benzimidazole, which share structural similarities with isoindole derivatives, have demonstrated potent antibacterial and antifungal activities. These compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, including Staphylococcus aureus and Candida albicans .
Anticancer Properties
Isoindole derivatives are being investigated for their anticancer potential. Research indicates that certain compounds show significant cytotoxicity against cancer cell lines, outperforming standard chemotherapeutics such as 5-fluorouracil (5-FU). For example, one study reported an IC50 value of 4.12 µM for a related compound against the HCT116 cell line, indicating strong antiproliferative activity .
Synthesis and Structural Variations
The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid typically involves multiple steps including:
- Formation of the isoindole core.
- Introduction of amino and carboxylic acid functionalities.
This synthetic flexibility allows for the exploration of various substituents that can enhance biological activity .
Study on Antimicrobial Agents
A study published in PMC explored the design and synthesis of new antimicrobial agents based on benzimidazole motifs. The results showed that modifications to the structure significantly impacted antimicrobial efficacy, underscoring the importance of structural diversity in drug design .
Anticancer Screening
Another research effort focused on the evaluation of isoindole derivatives against various cancer cell lines. The findings revealed that specific substitutions on the isoindole framework could lead to enhanced potency against resistant cancer types .
Toxicological Considerations
While exploring new drug candidates, it is crucial to assess their safety profiles. Preliminary toxicological evaluations suggest that several isoindole derivatives exhibit acceptable safety margins; however, further studies are needed to fully understand their pharmacokinetics and long-term effects .
Summary
The compound this compound holds significant promise in medicinal chemistry due to its antimicrobial and anticancer activities. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic potential while ensuring safety through comprehensive toxicological assessments.
Mechanism of Action
The mechanism of action of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table highlights structural differences and biological activities of the target compound and its analogs:
Biological Activity
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12N2O4
- Molar Mass : 296.28 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound can be attributed to its structural components, particularly the isoindole moiety, which is known for various biological effects including anti-inflammatory and anticancer properties. The dioxo group contributes to its reactivity and interaction with biological targets.
1. Anticancer Properties
Research indicates that compounds containing isoindole structures exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that derivatives of isoindole compounds could inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .
2. Anti-inflammatory Effects
Another significant aspect of this compound's biological activity is its anti-inflammatory potential. Isoindole derivatives have been shown to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies and Research Findings
Q & A
Q. What are the primary synthetic routes for 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a phthalimide derivative (e.g., 1,3-dioxoisoindoline) with a benzoyl chloride intermediate. A common route includes:
Intermediate Formation: React phthalic anhydride with an amine to form the phthalimide moiety.
Acylation: Introduce the benzoyl chloride group under controlled conditions (e.g., anhydrous environment, 0–5°C).
Purification: Use column chromatography or recrystallization (e.g., from ethanol/water mixtures).
Optimization Strategies:
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer: Standard techniques include:
- Spectroscopy:
- NMR: Analyze - and -NMR to confirm the presence of the isoindole ring (δ 7.6–8.1 ppm for aromatic protons) and the benzoic acid moiety.
- IR: Identify carbonyl stretches (C=O at ~1700 cm) and amine N-H stretches (~3300 cm).
- Chromatography:
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- Elemental Analysis: Verify molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
Methodological Answer: Contradictions may arise from:
- Tautomerism: The isoindole ring may exhibit keto-enol tautomerism, altering peak positions.
- Solvent Effects: Use deuterated DMSO to stabilize specific tautomers.
- Dynamic Processes: Variable-temperature NMR (VT-NMR) can reveal conformational exchange (e.g., hindered rotation of the benzamide group).
Steps for Resolution:
2D NMR (COSY, HSQC): Assign overlapping proton signals.
Computational Modeling: Compare experimental data with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA).
Crystallography: Obtain single-crystal X-ray data to confirm solid-state structure .
Q. What experimental design strategies are recommended for optimizing its bioactivity in pharmacological studies?
Methodological Answer: Use a Design of Experiments (DoE) approach:
- Factors: Vary substituents on the isoindole ring (e.g., electron-withdrawing groups) or modify the benzoic acid moiety.
- Response Variables: Measure IC in enzyme inhibition assays or cytotoxicity in cell lines.
- Statistical Analysis: Apply ANOVA to identify significant factors.
Case Study:
A Plackett-Burman design was used to optimize anti-inflammatory derivatives of similar isoindole compounds, reducing required experiments by 40% while maximizing bioactivity .
Q. How can computational methods predict reactivity in nucleophilic substitution reactions involving this compound?
Methodological Answer:
Molecular Dynamics (MD): Simulate reaction trajectories (e.g., using GROMACS) to identify transition states.
Density Functional Theory (DFT): Calculate activation energies for potential pathways (e.g., SN2 vs. SN1 mechanisms).
Solvent Modeling: Incorporate implicit solvent models (e.g., PCM) to assess solvent effects on reactivity.
Example:
DFT studies on analogous phthalimide derivatives revealed that electron-deficient aromatic rings favor nucleophilic attack at the methylene bridge .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer: Common byproducts include:
- Hydrolysis Products: From excess moisture (e.g., benzoic acid instead of benzoyl chloride intermediate).
- Dimerization: Due to prolonged reaction times.
Mitigation Approaches:
- Inert Atmosphere: Use nitrogen or argon to prevent hydrolysis.
- Process Analytical Technology (PAT): Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
- Flow Chemistry: Enhance heat/mass transfer to reduce side reactions .
Cross-Disciplinary Applications
Q. How can this compound be applied in materials science (e.g., polymer synthesis)?
Methodological Answer:
- Monomer Design: The benzoic acid group enables incorporation into polyesters or polyamides via condensation polymerization.
- Coordination Polymers: Use the phthalimide moiety as a ligand for metal-organic frameworks (MOFs).
Case Study:
Similar isoindole derivatives were used to synthesize thermally stable polyimides with applications in gas separation membranes .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
Methodological Answer:
- Target Identification: The phthalimide group mimics NADPH cofactors, making it a candidate for dehydrogenase inhibition studies.
- Kinetic Assays: Use stopped-flow spectroscopy to measure binding constants (K) and inhibition modes (competitive vs. non-competitive).
Example:
Derivatives of this compound showed selective inhibition of human carbonic anhydrase IX, a cancer-associated enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
